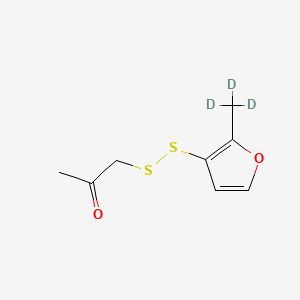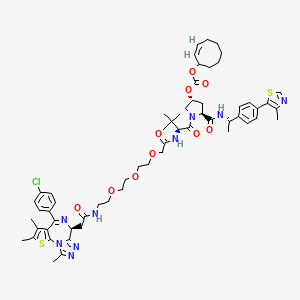
BT-Protac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BT-Protac is a bioorthogonally activatable prodrug that enables precise control over the activity of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. This innovative approach offers a promising strategy for treating various diseases by selectively degrading disease-causing proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BT-Protac involves the incorporation of highly reactive trans-cyclooctene into the PROTAC molecule MZ1. This modification allows for the bioorthogonal activation of the prodrug. The reaction conditions typically involve the use of tetrazine compounds, such as BODIPY-TZ, to activate this compound in vitro .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach for producing PROTACs involves standard organic synthesis techniques. These include the use of solid-phase peptide synthesis for peptide-based PROTACs and solution-phase synthesis for small-molecule PROTACs. The production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BT-Protac undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
BT-Protac has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and understanding the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer by selectively degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.
Mechanism of Action
BT-Protac exerts its effects by harnessing the ubiquitin-proteasome system to facilitate the degradation of target proteins. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the androgen receptor, estrogen receptor, and other disease-related proteins .
Comparison with Similar Compounds
BT-Protac is unique in its ability to be activated bioorthogonally, allowing for precise control over its activity. Similar compounds include:
MZ1: A PROTAC molecule that targets BRD4 protein but lacks the bioorthogonal activation feature.
ARV110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV471: A PROTAC targeting the estrogen receptor, currently in clinical trials for breast cancer
This compound stands out due to its innovative activation mechanism, which enhances its specificity and reduces off-target effects.
Properties
Molecular Formula |
C59H74ClN9O10S2 |
|---|---|
Molecular Weight |
1168.9 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] [(2E)-cyclooct-2-en-1-yl] carbonate |
InChI |
InChI=1S/C59H74ClN9O10S2/c1-35-38(4)81-57-50(35)51(41-20-22-43(60)23-21-41)64-46(54-67-66-39(5)69(54)57)31-48(70)61-24-25-75-26-27-76-28-29-77-33-49(71)65-53(59(6,7)8)56(73)68-32-45(79-58(74)78-44-14-12-10-9-11-13-15-44)30-47(68)55(72)63-36(2)40-16-18-42(19-17-40)52-37(3)62-34-80-52/h12,14,16-23,34,36,44-47,53H,9-11,13,15,24-33H2,1-8H3,(H,61,70)(H,63,72)(H,65,71)/b14-12+/t36-,44?,45+,46-,47-,53+/m0/s1 |
InChI Key |
ATASVCOKECQNLM-ZEJYOUTMSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC\7CCCCC/C=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC7CCCCCC=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


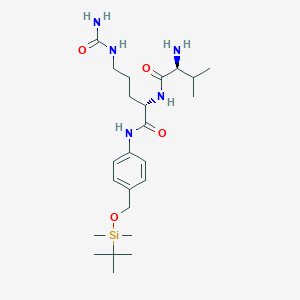
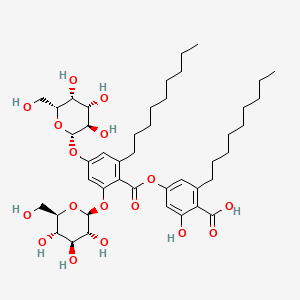
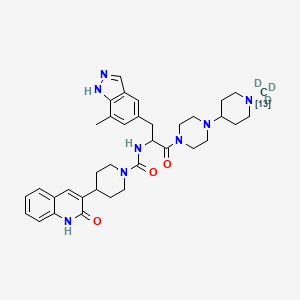
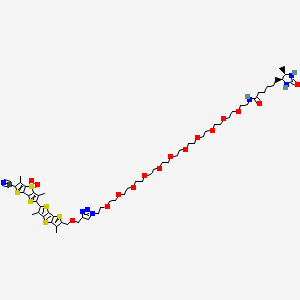

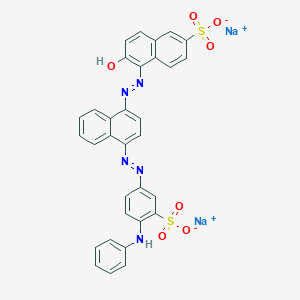
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

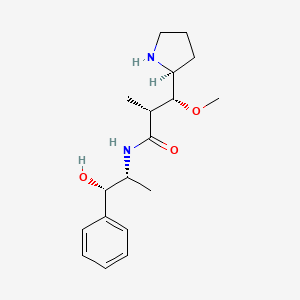
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
